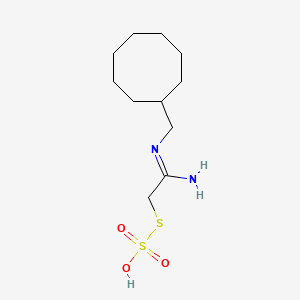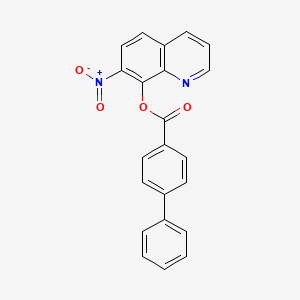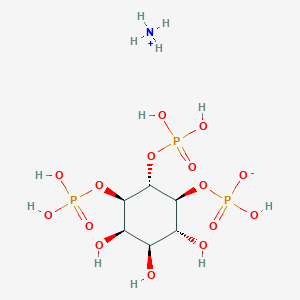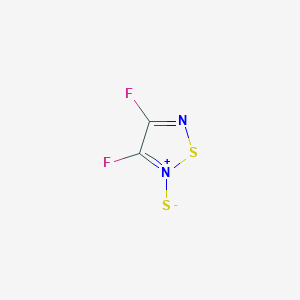
Trimethylsilyl 3-phenoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxypropionic acid trimethylsilyl ester: is an organic compound with the molecular formula C12H18O3Si . It is a derivative of 3-phenoxypropionic acid, where the carboxylic acid group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability under certain conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropionic acid trimethylsilyl ester typically involves the esterification of 3-phenoxypropionic acid with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods: On an industrial scale, the production of 3-Phenoxypropionic acid trimethylsilyl ester involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenoxypropionic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-phenoxypropionic acid and trimethylsilanol under acidic or basic conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of phenylpropionic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 3-Phenoxypropionic acid and trimethylsilanol.
Substitution: Various substituted phenoxypropionic acid derivatives.
Oxidation: Phenolic derivatives.
Reduction: Phenylpropionic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenoxypropionic acid trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its trimethylsilyl group acts as a protecting group for carboxylic acids, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carboxylic acids. It also serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, 3-Phenoxypropionic acid trimethylsilyl ester is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of 3-Phenoxypropionic acid trimethylsilyl ester involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 3-phenoxypropionic acid. This acid can then participate in various biochemical pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Phenoxypropionic acid: The parent compound without the trimethylsilyl ester group.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different alkyl chains.
Trimethylsilyl esters of other carboxylic acids: Compounds where the carboxylic acid group is esterified with a trimethylsilyl group.
Uniqueness: 3-Phenoxypropionic acid trimethylsilyl ester is unique due to its combination of a phenoxy group and a trimethylsilyl ester. This combination imparts specific reactivity and stability characteristics, making it particularly useful in organic synthesis and analytical applications .
Eigenschaften
CAS-Nummer |
21273-09-6 |
|---|---|
Molekularformel |
C12H18O3Si |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
trimethylsilyl 3-phenoxypropanoate |
InChI |
InChI=1S/C12H18O3Si/c1-16(2,3)15-12(13)9-10-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
SXIAXOPQUSKNJY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)

![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)




